molecular formula C11H8Cl3NOS B2508946 2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole CAS No. 341967-69-9

2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole

Cat. No.: B2508946
CAS No.: 341967-69-9
M. Wt: 308.6
InChI Key: BWKNTTBZDUJYAB-UHFFFAOYSA-N
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Description

2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a chloromethyl group and a 2,4-dichlorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole typically involves the reaction of 2-chloromethyl-1,3-thiazole with 2,4-dichlorobenzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the thiazole ring.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

Scientific Research Applications

2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring and the chloromethyl group are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methyl-1,3-thiazole: Similar structure but lacks the 2,4-dichlorobenzyl ether moiety.

    2,4-Dichlorobenzyl alcohol: Shares the 2,4-dichlorobenzyl group but lacks the thiazole ring.

    5-Chloromethyl-2-methyl-1,3-thiazole: Similar thiazole ring structure with different substituents.

Uniqueness

2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole is unique due to the combination of the thiazole ring and the 2,4-dichlorobenzyl ether moiety, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

2-chloro-5-[(2,4-dichlorophenyl)methoxymethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl3NOS/c12-8-2-1-7(10(13)3-8)5-16-6-9-4-15-11(14)17-9/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKNTTBZDUJYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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